2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol
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Overview
Description
2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol is a chemical compound with the molecular formula C11H8F3N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of the trifluoromethyl group and the phenol moiety in its structure makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.
Phenol Formation: The phenol moiety can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or a hydroxylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Amines, hydroxylamines, and other reduced derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Used in the development of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino and phenol groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: A similar compound with a pyridine ring instead of a pyrimidine ring.
2-Amino-6-(trifluoromethyl)pyrimidine: A compound with a similar structure but lacking the phenol moiety.
2-Amino-4-(trifluoromethyl)phenol: A compound with a similar structure but lacking the pyrimidine ring.
Uniqueness
2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol is unique due to the presence of both the trifluoromethyl group and the phenol moiety in its structure
Properties
Molecular Formula |
C11H8F3N3O |
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Molecular Weight |
255.20 g/mol |
IUPAC Name |
2-[2-amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)9-5-7(16-10(15)17-9)6-3-1-2-4-8(6)18/h1-5,18H,(H2,15,16,17) |
InChI Key |
DNJQMHSNTGUDTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC(=N2)N)C(F)(F)F)O |
Origin of Product |
United States |
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